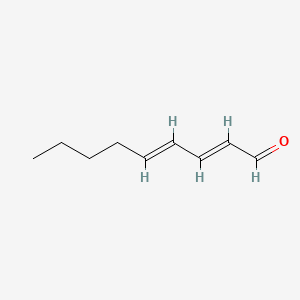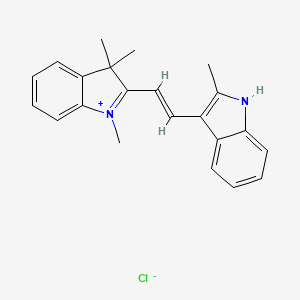
锶-89
描述
Strontium Sr-89 is a radioisotope of strontium, a heavy metal found naturally as a non-radioactive element. With a half-life of 50 days, strontium-89 is a beta emitter that is metabolized much like calcium. This agent is preferentially absorbed by osteoblastic bone metastases. (NCI04)
科学研究应用
放射治疗和疼痛缓解
锶-89主要用于放射治疗领域,特别是用于骨转移癌症患者的疼痛缓解。研究表明,锶-89选择性地定位于骨矿物质,特别是与原发癌症和转移相关的活跃成骨区域。其β辐射靶向原发性和转移性骨部位,在这些患者中提供显著的疼痛缓解(Kossman & Weiss, 2000); (Ying Kang, 2018); (Giammarile, Mognetti, & Resche, 2001)。
诊断应用
锶-89的诊断应用包括通过核医学成像评估治疗效果。通过评估从锶-85(存在于锶-89溶液中)发射的γ射线与成像准直器的相互作用,可以可视化锶-89在骨转移中的分布和浓度(Owaki, Inoue, Narita, Tsuda, & Fukushi, 2017)。
环境和地质研究
锶-89的同位素特性也用于环境和地质研究。涉及锶同位素(如87Sr/86Sr)的研究有助于追踪野生动物、理解地质构造以及法医科学应用。这包括评估各种元素和文物的地理起源(Semenishchev & Voronina, 2019); (Flockhart, Kyser, Chipley, Miller, & Norris, 2015); (Bataille, von Holstein, Laffoon, Willmes, Liu, & Davies, 2018)。
生物测定和放射毒性研究
锶-89用于生物测定和放射毒性研究,特别是在核事故和环境污染的背景下。这包括确定生物样本和环境材料(如食物和牛奶)中的锶-89和锶-90,以评估放射毒性水平和污染风险(Pittet, Bochud, & Froidevaux, 2019); (Lee, Bakhtiar, Akbarzadeh, & Lee, 2000)。
属性
CAS 编号 |
14158-27-1 |
|---|---|
产品名称 |
Strontium-89 |
分子式 |
S |
分子量 |
88.907451 g/mol |
IUPAC 名称 |
strontium-89 |
InChI |
InChI=1S/Sr/i1+1 |
InChI 键 |
CIOAGBVUUVVLOB-OUBTZVSYSA-N |
手性 SMILES |
[89Sr] |
SMILES |
[Sr] |
规范 SMILES |
[Sr] |
同义词 |
89Sr radioisotope Sr-89 radioisotope Strontium-89 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)
![[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1237537.png)
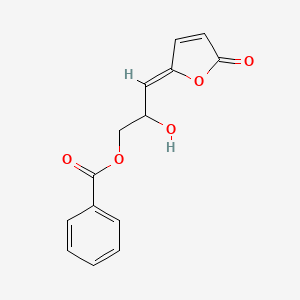
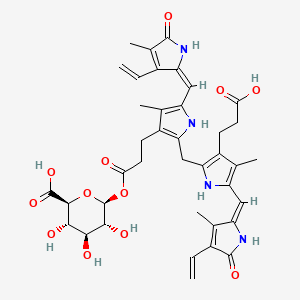
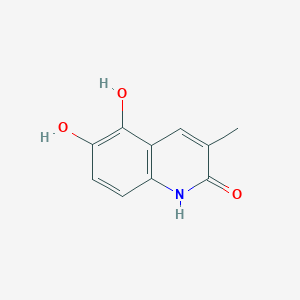

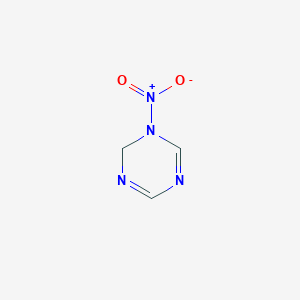
![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)
![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)

![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1237556.png)

